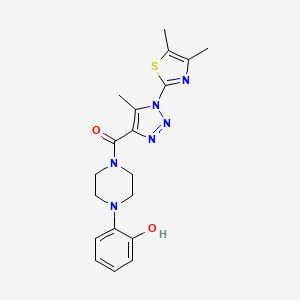

(1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.49. The purity is usually 95%.

BenchChem offers high-quality (1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Quinoline derivatives, which share structural similarities with the compound , are known for their antimicrobial properties. They are effective against various Gram-positive and Gram-negative microbial species. The antimicrobial activity is often attributed to the substitution on the heterocyclic pyridine ring .

Anticancer Activity

The quinoline nucleus, a part of the compound’s structure, is present in many biological compounds with anticancer properties. These derivatives have been shown to exhibit significant antitumor activity against various cancer cell lines, which is often enhanced by specific substituents on the phenyl ring .

Antimalarial Properties

Compounds with a quinoline base are historically significant in the treatment of malaria. Their ability to inhibit DNA synthesis in plasmodium species makes them valuable in antimalarial research and therapy .

Antidepressant and Anticonvulsant Effects

Quinoline derivatives are also explored for their potential use in treating neurological disorders. Their structure allows them to interact with various neurotransmitter systems, providing antidepressant and anticonvulsant effects .

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant properties of quinoline derivatives make them candidates for the treatment of chronic diseases that involve inflammatory processes and oxidative stress .

Antiviral and Antimicrobial Resistance

Quinoline-based compounds are being studied for their antiviral properties, including their potential to combat HIV. Additionally, they are important in the development of new drugs to address the growing issue of antimicrobial resistance .

Mecanismo De Acción

Target of Action

The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin is crucial for maintaining cell structure, chromosome segregation during cell division, and intracellular transport .

Mode of Action

The compound interacts with tubulin by binding to its colchicine binding site . This interaction inhibits tubulin polymerization, a process essential for the formation of microtubules . As a result, the compound disrupts the microtubule network within the cell, leading to cell cycle arrest at the sub-G1 and G2/M phase .

Biochemical Pathways

The disruption of the microtubule network affects several biochemical pathways. It primarily impacts the mitotic spindle formation , which is crucial for chromosome segregation during cell division . This disruption leads to cell cycle arrest, preventing the cell from dividing . Additionally, it can affect intracellular transport pathways, as microtubules serve as tracks for the movement of organelles and vesicles within the cell .

Result of Action

The compound’s action results in the induction of apoptosis , or programmed cell death, in cells . This is evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining . The compound’s ability to induce apoptosis has been demonstrated in various cancer cell lines, including BT-474 .

Propiedades

IUPAC Name |

[1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyltriazol-4-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2S/c1-12-14(3)28-19(20-12)25-13(2)17(21-22-25)18(27)24-10-8-23(9-11-24)15-6-4-5-7-16(15)26/h4-7,26H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWMRELFLSCPPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2894363.png)

![4-methoxy-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide](/img/structure/B2894366.png)

![5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2894368.png)

![2-amino-4-(5-ethoxy-4-isopropoxy-1,3-cyclohexadienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2894371.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2894372.png)

![Tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate;hydrochloride](/img/structure/B2894375.png)

![5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B2894377.png)